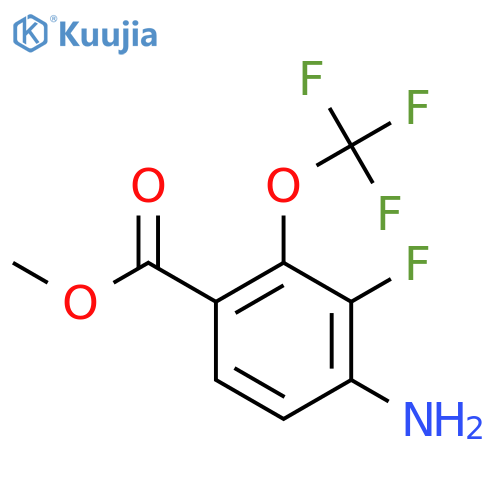

Cas no 1805123-49-2 (Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate)

1805123-49-2 structure

商品名:Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate

CAS番号:1805123-49-2

MF:C9H7F4NO3

メガワット:253.150396585464

CID:4795253

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate

-

- インチ: 1S/C9H7F4NO3/c1-16-8(15)4-2-3-5(14)6(10)7(4)17-9(11,12)13/h2-3H,14H2,1H3

- InChIKey: WTIVLFLYTGDKRO-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(C(=O)OC)=C1OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 61.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008744-500mg |

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate |

1805123-49-2 | 97% | 500mg |

815.00 USD | 2021-05-31 | |

| Alichem | A015008744-1g |

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate |

1805123-49-2 | 97% | 1g |

1,460.20 USD | 2021-05-31 | |

| Alichem | A015008744-250mg |

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate |

1805123-49-2 | 97% | 250mg |

499.20 USD | 2021-05-31 |

Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1805123-49-2 (Methyl 4-amino-3-fluoro-2-(trifluoromethoxy)benzoate) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量